Quzhaqigan, scientifically known as Piceatannol-3'-O-glucoside, is a stilbene derivative primarily found in various plant species, including Rhubarb. It is characterized by its unique structure, which includes a glucoside moiety attached to the piceatannol core. This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.
These reactions are crucial for understanding its stability and reactivity in biological systems .
Quzhaqigan exhibits a range of biological activities:
Quzhaqigan can be synthesized through several methods:
The applications of Quzhaqigan span various fields:
Interaction studies of Quzhaqigan have revealed:
Quzhaqigan shares similarities with several other compounds within the stilbene family. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Piceatannol | Stilbene | Exhibits strong antioxidant properties; no glucoside. |
Resveratrol | Stilbene | Known for cardiovascular benefits; lacks glucoside. |
Trans-3-Hydroxy-Stilbene | Stilbene | Less studied; potential anticancer effects but less potent than Quzhaqigan. |
3-O-Methylpiceatannol | Stilbene | Methylated form with different bioactivity profile. |
Quzhaqigan's unique glucoside structure enhances its solubility and bioavailability compared to its non-glycosylated counterparts, making it particularly interesting for therapeutic applications .
Quzhaqigan, systematically named as 5-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenyl β-D-glucopyranoside, represents a naturally occurring stilbene glucoside with the molecular formula C₂₀H₂₂O₉ and a molecular weight of 406.38 Da [1] [2]. This compound is also recognized by its alternative nomenclature as Piceatannol 3'-O-glucoside, reflecting its structural relationship to the parent stilbene piceatannol [3].
The molecular architecture of Quzhaqigan is characterized by a trans-stilbene backbone featuring a 1,2-diphenylethene core with an (E)-configuration across the central double bond [5]. The stilbene framework consists of two aromatic rings connected by an ethylene bridge, with the A-ring bearing hydroxyl substitutions at the 3 and 5 positions, while the B-ring contains hydroxyl groups at the 3' and 4' positions [3]. The stereochemical configuration is definitively established as trans based on the coupling constant of the olefinic protons, which exhibit a characteristic J-value of 16.5 Hz in nuclear magnetic resonance spectroscopy [32].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₂₂O₉ | [1] |
Molecular Weight | 406.38 Da | [2] |
CAS Number | 94356-26-0 | [1] |
Double Bond Configuration | (E)-trans | [5] |
Anomeric Configuration | β-D | [27] |
The glucosidic moiety is attached to the 3'-hydroxyl position of the B-ring through a β-glycosidic linkage, as confirmed by the large coupling constant (J = 7.7 Hz) of the anomeric proton in nuclear magnetic resonance analysis [32]. The glucose unit adopts the pyranose form with defined stereochemistry at all five stereocenters, designated as (2S,3R,4S,5S,6R) in the International Union of Pure and Applied Chemistry nomenclature system [3].
Comprehensive nuclear magnetic resonance characterization of Quzhaqigan has been accomplished using both proton and carbon-13 nuclear magnetic resonance techniques in deuterated dimethyl sulfoxide [32]. The proton nuclear magnetic resonance spectrum reveals distinctive chemical shift patterns that enable unambiguous structural assignment [30].
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
---|---|---|---|---|
H-1'' (anomeric) | 4.41 | doublet | 7.7 | [32] |
H-2'' | 3.36 | multiplet | - | [32] |
H-3'' | 3.28 | multiplet | - | [32] |
H-4'' | 3.26 | multiplet | - | [32] |
H-5'' | 3.22 | multiplet | - | [32] |
H-6a'' | 3.55 | multiplet | - | [32] |
H-6b'' | 3.68 | multiplet | - | [32] |
H-7 (olefinic) | 7.61 | doublet | 16.5 | [32] |
H-8 (olefinic) | 6.80 | doublet | 16.5 | [32] |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the anomeric carbon appearing at δ 106.5 ppm, characteristic of β-glucosidic linkages [32]. The olefinic carbons resonate at δ 120.4 ppm (C-7) and δ 131.9 ppm (C-8), confirming the trans-configuration of the central double bond [32]. Additional aromatic carbons are observed in the expected chemical shift ranges for substituted phenolic systems [33].
Fourier transform infrared spectroscopy of Quzhaqigan reveals characteristic absorption bands consistent with its structural composition . The broad absorption band observed around 3300 cm⁻¹ is attributed to hydroxyl group stretching vibrations from both the phenolic hydroxyl groups and the glucose moiety . The presence of aromatic carbon-carbon stretching vibrations is confirmed by absorption bands in the region of 1645 cm⁻¹ .
The ultraviolet-visible absorption spectrum of Quzhaqigan exhibits a characteristic maximum absorption wavelength (λmax) at 306 nm when measured in methanol solvent . This absorption maximum is typical of stilbenoid chromophores and reflects the extended conjugation across the trans-stilbene backbone . The spectroscopic properties confirm the presence of the characteristic stilbene conjugated system that contributes to the compound's optical properties [13].
While complete crystallographic data for Quzhaqigan itself remains limited in the literature, related stilbene glucoside structures have provided valuable insights into the three-dimensional architecture of this compound class [22]. Crystallographic studies of analogous stilbene glycosides reveal preferred conformational arrangements of the glucosyl moiety relative to the glycosidic bond, which can be extrapolated to understand Quzhaqigan's structural behavior [22].
The crystallographic analysis of similar compounds indicates that the glucose unit typically adopts a ⁴C₁ chair conformation, which represents the most thermodynamically stable arrangement for the pyranose ring [29]. This conformational preference is maintained through intramolecular hydrogen bonding networks and minimization of steric interactions [22].
Computational approaches have been employed to investigate the conformational properties and molecular dynamics of stilbene glucosides similar to Quzhaqigan [18] [20]. Density functional theory calculations provide insights into the electronic structure and conformational preferences of the molecule [23]. Molecular dynamics simulations have been utilized to explore the flexibility of the glycosidic linkage and the overall molecular motion in solution [18].
Computational Method | Application | Key Findings | Reference |
---|---|---|---|
Density Functional Theory | Electronic structure | Conformational stability | [23] |
Molecular Dynamics | Solution behavior | Glycosidic flexibility | [18] |
Force Field Calculations | Energy minimization | Preferred conformations | [20] |
The computational studies reveal that the glycosidic bond exhibits significant conformational flexibility, allowing for rotation around the C-O bond connecting the glucose moiety to the stilbene backbone [23]. This flexibility has important implications for the compound's interactions with biological targets and its overall three-dimensional structure in solution [18].
The glycosidic bond in Quzhaqigan connects the glucose unit to the 3'-hydroxyl position of the stilbene backbone through a β-D-glucopyranosidic linkage [27]. Nuclear magnetic resonance studies have provided detailed information about the conformational behavior of this critical structural feature [32]. The large coupling constant (J = 7.7 Hz) observed for the anomeric proton confirms the β-configuration and provides evidence for the preferred axial orientation of the C-1'' hydrogen [32].
Nuclear Overhauser effect spectroscopy experiments have been employed to investigate the spatial relationships between protons in the glycosidic region [26]. These studies reveal specific through-space interactions that provide information about the preferred conformational states of the glycosidic bond [22]. The preferred conformation appears to be stabilized by intramolecular hydrogen bonding between hydroxyl groups on the glucose unit and the phenolic hydroxyl groups on the stilbene backbone [22].
The stability of the glycosidic bond in Quzhaqigan has been investigated under various conditions to understand its resistance to hydrolytic cleavage [12]. Studies of related glycosidic bonds in similar compounds suggest that the β-configuration provides enhanced stability compared to α-glycosidic linkages [12]. The electron-withdrawing nature of the aromatic stilbene system influences the electron density at the anomeric carbon, affecting the susceptibility to nucleophilic attack [12].
Stability Parameter | Measurement | Condition | Reference |
---|---|---|---|
Anomeric Configuration | β-D | Standard conditions | [27] |
Coupling Constant | 7.7 Hz | Dimethyl sulfoxide-d₆ | [32] |
Bond Length | Typical C-O distance | Computational model | [23] |
Hydrolytic Resistance | Enhanced stability | Neutral pH | [12] |
The conformational preferences of the glycosidic bond are influenced by both steric and electronic factors [23]. The presence of multiple hydroxyl groups on both the glucose unit and the stilbene backbone creates a network of potential hydrogen bonding interactions that can stabilize specific conformational arrangements [22]. Computational studies suggest that these interactions play a crucial role in determining the overall three-dimensional structure of the molecule in solution [18].
Chemical synthesis of glucoside derivatives follows established glycosylation methodologies that involve coupling a glycosyl donor with a glycosyl acceptor to form glycosidic bonds [1]. The formation of Quzhaqigan (Piceatannol 3'-O-glucoside) through chemical synthesis requires careful control of stereochemistry at the anomeric position to ensure proper β-glucosidic linkage formation [1].
The most prevalent approach involves the use of glycosyl donors containing suitable leaving groups at the anomeric position. Under appropriate reaction conditions, these leaving groups are activated by Lewis acids, forming oxocarbenium intermediates that facilitate nucleophilic attack by the phenolic hydroxyl group of piceatannol [1]. The reaction typically proceeds through either a direct displacement mechanism (SN2-like) or involves oxocarbenium ion intermediates, with the final product stereochemistry being influenced by neighboring group participation [1].
Traditional glucoside synthesis employs multi-step procedures utilizing protective group chemistry [2]. The synthesis of Quzhaqigan requires selective protection of hydroxyl groups on both the sugar moiety and the stilbene aglycone. Commonly employed protecting groups include acetyl, benzyl, and silyl ethers, which must be compatible with the reaction conditions and selectively removable to generate the desired product [2].
The challenges in Quzhaqigan synthesis include achieving regioselectivity for the 3'-position hydroxyl group of piceatannol and maintaining the trans configuration of the stilbene double bond throughout the synthetic sequence. Recent developments in protecting group-free approaches have shown promise, particularly through the use of glycosyl dithiocarbamates (GDTCs) that enable radical C-glycosylation without extensive protection/deprotection cycles [3].
Modern approaches to glucoside synthesis have embraced one-pot procedures that minimize the need for intermediate isolation and purification [2]. These methods typically involve the simultaneous activation of the glycosyl donor and nucleophilic attack by the aglycone acceptor. For stilbene glucosides like Quzhaqigan, one-pot synthesis offers advantages in terms of efficiency and reduced side product formation [2].
The reaction conditions for one-pot synthesis typically involve mild acidic conditions, often using concentrated hydrochloric acid in alcohol solvents at temperatures ranging from 40-80°C [2]. The yield and purity of the final product depend critically on reaction time, temperature, and acid concentration, with typical yields ranging from 30-80% depending on the specific substrate and conditions employed [2].
Plant enzymatic glycosylation of stilbenes is primarily mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) [4]. These enzymes catalyze the transfer of glucose from UDP-glucose to specific hydroxyl groups on phenolic compounds, including stilbenes. The UGT superfamily in plants comprises over 100 genes in Arabidopsis thaliana alone, organized into 14 distinct evolutionary groups [5].
The reaction mechanism involves the formation of a ternary complex between the enzyme, UDP-glucose donor, and stilbene acceptor [6]. The catalytic process proceeds through a sequential ordered mechanism where the UDP-glucose typically binds first, followed by the acceptor substrate. The reaction involves nucleophilic attack by the phenolic hydroxyl group on the anomeric carbon of the glucose moiety, with concomitant release of UDP [6].
Plant UGTs demonstrate remarkable substrate specificity, with different enzymes showing preference for particular hydroxyl positions on stilbene substrates [7]. The glycosylation of piceatannol to form Quzhaqigan likely involves specific UGTs that recognize the 3'-hydroxyl group of the stilbene structure. Recent studies have identified UGT enzymes with specific activity toward stilbene substrates, including those from grape (Vitis species) that produce stilbene glucosides [8].
The enzymatic activity is regulated by various factors including metal ion cofactors (particularly Mg2+, Mn2+, and Ca2+), pH conditions, and temperature [4]. The optimal pH for most plant UGTs ranges from 8.0-9.0, with temperature optima typically between 30-45°C [4]. These enzymes also display tissue-specific expression patterns, with higher activity often observed in stressed or wounded plant tissues [5].
The three-dimensional structure of plant UGTs reveals a common fold characterized by two domains: an N-terminal domain that binds the acceptor substrate and a C-terminal domain that binds the UDP-glucose donor [9]. The active site is located at the interface between these domains, with a conserved 44-amino acid signature sequence that defines the UDP-glucose binding site [5].
The substrate specificity of UGTs is determined by amino acid residues in the acceptor binding site, which form hydrogen bonds and hydrophobic interactions with the stilbene substrate [10]. Recent structural studies have revealed that mutations in the loop regions distant from the active site can significantly affect substrate selectivity and catalytic efficiency [10].
The biosynthesis of Quzhaqigan begins with the phenylpropanoid pathway, which serves as the metabolic foundation for stilbene formation [8]. This pathway converts the aromatic amino acid L-phenylalanine into various phenolic compounds through a series of enzymatic reactions. The initial step involves phenylalanine ammonia-lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid [8].
The phenylpropanoid pathway generates key intermediates including cinnamic acid, p-coumaric acid, and their corresponding CoA derivatives. These compounds serve as precursors for stilbene biosynthesis through the action of stilbene synthase enzymes [8]. The pathway is highly regulated and responds to various environmental stimuli, including pathogen attack, UV radiation, and mechanical stress [8].
The direct precursor to piceatannol, the aglycone component of Quzhaqigan, is synthesized through the stilbene biosynthetic pathway [8]. This pathway branches from the general phenylpropanoid pathway at the level of p-coumaroyl-CoA, which serves as a substrate for stilbene synthase enzymes. The formation of piceatannol requires additional hydroxylation steps beyond the basic resveratrol structure [8].
Stilbene synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene skeleton [8]. The enzyme belongs to the type III polyketide synthase family and shares high sequence similarity with chalcone synthase [8]. The reaction proceeds through a tetraketide intermediate that undergoes intramolecular cyclization to form the stilbene structure [8].
Following stilbene formation, various post-biosynthetic modifications occur to generate the final Quzhaqigan structure [8]. These modifications include hydroxylation reactions catalyzed by cytochrome P450 enzymes and glycosylation reactions mediated by UGTs. The hydroxylation of resveratrol to form piceatannol involves the addition of a hydroxyl group at the 3' position of the B-ring [8].
The final step in Quzhaqigan biosynthesis involves the glycosylation of piceatannol by specific UGTs that recognize the 3'-hydroxyl group [8]. This glycosylation serves multiple functions including increasing water solubility, protecting the aglycone from enzymatic degradation, and facilitating transport and storage within plant cells [8].
The availability of metabolic precursors significantly influences Quzhaqigan production in plants [11]. The shikimate pathway provides the aromatic amino acid precursors necessary for phenylpropanoid metabolism, while central metabolic pathways supply the malonyl-CoA required for stilbene synthesis [11]. The regulation of these pathways involves complex interactions between transcriptional control, enzyme activity modulation, and metabolite feedback mechanisms [11].
Environmental factors play crucial roles in regulating precursor availability and pathway flux [8]. Stress conditions such as pathogen attack, UV radiation, and drought can significantly increase the expression of pathway enzymes and enhance stilbene production [8]. This response is mediated through various signaling pathways including the phenylpropanoid-specific transcription factors and stress-responsive elements [8].
The synthesis of Quzhaqigan can be achieved through both chemical and enzymatic approaches, each with distinct advantages and limitations. Chemical synthesis offers precise control over reaction conditions and product purity but requires extensive protective group chemistry and careful stereochemical control. Enzymatic approaches provide high specificity and mild reaction conditions but may be limited by enzyme availability and substrate scope.
The biosynthetic pathway for Quzhaqigan involves multiple enzymatic steps beginning with the phenylpropanoid pathway and culminating in specific glucosylation reactions. Understanding these pathways provides insights into both the natural production of this compound and potential strategies for biotechnological production. The complex regulation of these pathways demonstrates the sophisticated mechanisms by which plants control secondary metabolite biosynthesis in response to environmental and developmental cues.